molecular formula C14H18N6OS B5790247 2-[[4-(Benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide

2-[[4-(Benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide

Cat. No.: B5790247
M. Wt: 318.40 g/mol
InChI Key: PLSAMUQDFADICC-UHFFFAOYSA-N
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Description

2-[[4-(Benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also contains benzylamino and ethylamino substituents, as well as a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with benzylamine and ethylamine under controlled conditions.

    Introduction of the Sulfanylacetamide Group: The sulfanylacetamide group can be introduced by reacting the triazine intermediate with a suitable thiol reagent, such as thioglycolic acid, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols; typically carried out in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted triazine derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[4-(Benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(Methylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide
  • 2-[[4-(Benzylamino)-6-(methylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide
  • 2-[[4-(Benzylamino)-6-(propylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide

Uniqueness

2-[[4-(Benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is unique due to its specific combination of substituents on the triazine ring The presence of both benzylamino and ethylamino groups, along with the sulfanylacetamide moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

2-[[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-2-16-12-18-13(17-8-10-6-4-3-5-7-10)20-14(19-12)22-9-11(15)21/h3-7H,2,8-9H2,1H3,(H2,15,21)(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSAMUQDFADICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(=O)N)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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